![molecular formula C15H19N5O6S2 B4777606 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4777606.png)
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE
Overview
Description
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the sulfonyl moiety .
Scientific Research Applications
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrophenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5-DIMETHYL-1H-PYRAZOL-4-YL SULFONE: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
4-NITROPHENYL SULFONE: Lacks the pyrazole ring, leading to distinct reactivity and uses.
Uniqueness
The combination of the pyrazole ring, sulfonyl group, and nitrophenyl group in 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO} SULFONE makes it unique among similar compounds. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6S2/c1-12-15(11-16-17(12)2)28(25,26)19-9-7-18(8-10-19)27(23,24)14-5-3-13(4-6-14)20(21)22/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCUCGGUJMKSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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